S-(2-Benzothiazolyl)cysteine
Overview
Description
S-(2-Benzothiazolyl)cysteine: is a synthetic compound that combines the structural features of benzothiazole and cysteineThe compound is characterized by its molecular formula C10H10N2O2S2 and a molecular weight of 254.33 g/mol .
Mechanism of Action
Target of Action
The primary target of S-2-Benzothiazolyl-L-cysteine (also known as (2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid or S-(2-Benzothiazolyl)cysteine) is the enzyme cysteine conjugate beta-lyase . This enzyme is present in mammalian liver, kidneys, and intestinal microflora .
Mode of Action
S-2-Benzothiazolyl-L-cysteine interacts with its target, cysteine conjugate beta-lyase, to produce 2-Mercaptobenzothiazole and 2-Mercaptobenzothiazole S-glucuronic acid . These are the major metabolites of S-2-Benzothiazolyl-L-cysteine in rat liver, kidney, plasma, and urine .
Biochemical Pathways
The biochemical pathway affected by S-2-Benzothiazolyl-L-cysteine is the mercapturate pathway . This pathway involves the conversion of reactive electrophiles to mercapturates, which are more polar and water-soluble than the parent electrophile and are readily excreted . The mercapturate pathway may act as a bioactivation pathway if the cysteine S-conjugate is converted by cysteine S-conjugate beta-lyases to a reactive sulfur-containing fragment .
Result of Action
The action of S-2-Benzothiazolyl-L-cysteine results in the production of 2-Mercaptobenzothiazole and 2-Mercaptobenzothiazole S-glucuronic acid . These metabolites can modify proteins, including enzymes of energy metabolism and heat shock proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Method: One common method for synthesizing S-(2-Benzothiazolyl)cysteine involves the condensation of ortho-aminobenzenethiols with carboxylic acid derivatives.
Cyclization Method: Another method includes the base-induced cyclization of ortho-haloanilides.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-Benzothiazolyl)cysteine can undergo oxidation reactions, often resulting in the formation of disulfide bonds.
Reduction: The compound can be reduced to break disulfide bonds, reverting to its thiol form.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the benzothiazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Solvents: Aqueous solutions, organic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation Products: Disulfides.
Reduction Products: Thiols.
Substitution Products: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
Fluorescent Probes: S-(2-Benzothiazolyl)cysteine is used in the development of fluorescent probes for detecting analytes.
Biology:
Bioimaging: The compound is utilized in bioimaging applications to monitor biological processes in living cells and organisms.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmacologically active compounds.
Industry:
Comparison with Similar Compounds
S-(1,2-Dichlorovinyl)-L-cysteine (DCVC): Known for its nephrotoxic effects.
S-Allyl-L-cysteine (SAC): Found in garlic, known for its chemopreventive properties.
Uniqueness:
Structural Features: The presence of the benzothiazole ring in S-(2-Benzothiazolyl)cysteine distinguishes it from other cysteine derivatives.
Applications: Its use in fluorescent probes and bioimaging sets it apart from other similar compounds.
Biological Activity
S-(2-Benzothiazolyl)cysteine (BTC) is a sulfur-containing compound that has garnered attention due to its biological activities, particularly in the context of toxicity and metabolic pathways. This article provides a comprehensive overview of the biological activity of BTC, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
BTC is characterized by the presence of a benzothiazole moiety attached to a cysteine backbone. Its structure can be represented as follows:
This compound is known for its role as a cysteine conjugate, participating in various biochemical reactions that can lead to both beneficial and harmful effects in biological systems.
1. Toxicological Effects
BTC has been studied for its toxicological effects, particularly in relation to its metabolites. Research indicates that BTC can undergo metabolic conversion leading to the formation of reactive species that may contribute to cellular toxicity.
- Case Study : A study on the toxicity of BTC in rat models revealed significant increases in hepatocellular carcinoma incidences when exposed to BTC over prolonged periods. The study reported that exposure to BTC resulted in a dose-dependent increase in liver tumors, with 58% of rats developing hepatocellular carcinoma at higher concentrations .
Exposure Group | Incidence of Hepatocellular Carcinoma (%) |
---|---|
Control | 8% |
Low Dose | 32% |
Intermediate Dose | 47% |
High Dose | 58% |
2. Metabolic Pathways
BTC is primarily metabolized by cysteine conjugate beta-lyase, an enzyme that plays a crucial role in the bioactivation of cysteine conjugates. This metabolic pathway is significant for understanding the compound's biological effects.
- Research Findings : A study demonstrated that BTC serves as a substrate for cysteine conjugate beta-lyase, resulting in the formation of reactive thiol species that can interact with cellular macromolecules, potentially leading to oxidative stress and apoptosis .
3. Role in Reactive Oxygen Species (ROS) Generation
BTC has been implicated in ROS generation, which is a critical factor in many cellular processes including signaling and apoptosis.
- Experimental Data : In vitro studies using human placental BeWo cells showed that BTC exposure led to increased ROS production, particularly under conditions that promote syncytialization. This suggests that BTC may enhance oxidative stress responses within these cells .
The mechanisms through which BTC exerts its biological effects include:
- Cysteine Conjugate Beta-Lyase Activity : The conversion of BTC into reactive metabolites via beta-lyase activity contributes significantly to its toxicological profile.
- Oxidative Stress Induction : The generation of ROS from BTC metabolism can lead to cellular damage and apoptosis.
Summary of Key Findings
- Toxicity : BTC exposure is associated with a high incidence of liver tumors in rodent models.
- Metabolism : It is metabolized by cysteine conjugate beta-lyase, leading to the formation of reactive species.
- Oxidative Stress : BTC promotes ROS generation, impacting cellular health and function.
Properties
IUPAC Name |
(2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBPTLCTECPKGY-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192947 | |
Record name | S-(2-Benzothiazolyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-82-6 | |
Record name | S-(2-Benzothiazolyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-Benzothiazolyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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